4-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)benzene-1,3-diamine
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Overview
Description
4-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)benzene-1,3-diamine is an organic compound with the molecular formula C13H22N2O4 It is a derivative of benzene, featuring multiple ethoxy groups and two amine groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)benzene-1,3-diamine typically involves the reaction of 4-nitrobenzene-1,3-diamine with 2-(2-(2-methoxyethoxy)ethoxy)ethanol under specific conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and hydrogen gas (H2) to facilitate the reduction of the nitro group to an amine group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)benzene-1,3-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can further modify the amine groups.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups to the benzene ring.
Scientific Research Applications
4-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)benzene-1,3-diamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)benzene-1,3-diamine involves its interaction with specific molecular targets. The amine groups can form hydrogen bonds with various biological molecules, influencing their structure and function. The ethoxy groups provide solubility and stability, enhancing the compound’s effectiveness in different applications.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)benzaldehyde
- 1,4-Bis(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)benzene
- 1-Methoxy-4-[2-(2-methoxyethoxy)ethoxy]benzene
Uniqueness
4-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)benzene-1,3-diamine is unique due to the presence of both amine and multiple ethoxy groups, which provide a combination of reactivity and solubility. This makes it a versatile compound for various chemical reactions and applications.
Properties
CAS No. |
93803-65-7 |
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Molecular Formula |
C13H22N2O4 |
Molecular Weight |
270.32 g/mol |
IUPAC Name |
4-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]benzene-1,3-diamine |
InChI |
InChI=1S/C13H22N2O4/c1-16-4-5-17-6-7-18-8-9-19-13-3-2-11(14)10-12(13)15/h2-3,10H,4-9,14-15H2,1H3 |
InChI Key |
GFKFOCUCHMUWIH-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCCOCCOC1=C(C=C(C=C1)N)N |
Origin of Product |
United States |
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